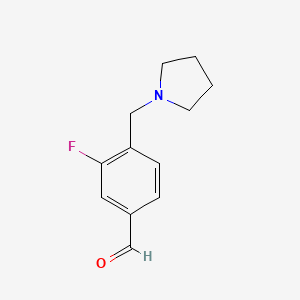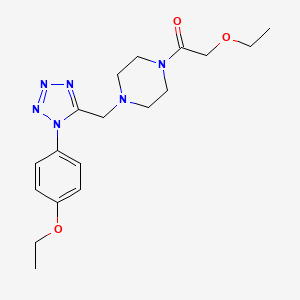
2-ethoxy-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-ethoxy-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. The structure suggests the presence of a piperazine ring, which is a common feature in many pharmaceutical agents, and a tetrazole moiety, which is known for its mimicry of the carboxylate group and is often found in drug molecules with various biological activities.
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported in the literature. For instance, a method for synthesizing piperazine derivatives involves a four-component cyclocondensation using a catalyst in ethanol . Another approach includes the electrochemical synthesis where the oxidation of a hydroxyphenyl piperazine compound in the presence of nucleophiles leads to new compounds . These methods could potentially be adapted for the synthesis of the compound , although the specific details would depend on the reactivity of the tetrazole and ethoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been studied using various techniques, including X-ray diffraction and computational methods . These studies can provide insights into the conformation of the piperazine ring and the overall geometry of the molecule, which are important for understanding the compound's reactivity and potential interactions with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions. The electrochemical synthesis mentioned earlier indicates that piperazine compounds can undergo Michael addition reactions . Additionally, the presence of the tetrazole group in the compound could offer unique reactivity, as tetrazoles are known to participate in cycloaddition reactions and can act as bioisosteres for carboxylic acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized using spectroscopic methods, including IR, NMR, and mass spectrometry . These properties are crucial for understanding the compound's stability, solubility, and potential pharmacokinetic profile. The antimicrobial activity of related compounds has been investigated, suggesting that the compound may also possess biological activities worth exploring .
Relevant Case Studies
While there are no direct case studies on the specific compound, related piperazine derivatives have been evaluated for their biological activities. For example, some derivatives have shown antimicrobial properties , and others have been evaluated for their potential as central nervous system agents or antipsychotics . These studies provide a foundation for the potential biological applications of the compound .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Researchers have developed novel compounds, including variations of piperazine derivatives, focusing on their synthesis and evaluation for antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good or moderate activity against test microorganisms (Bektaş et al., 2007). Similarly, Patel et al. (2011) focused on new pyridine derivatives, showcasing their process in synthesizing these compounds and their antimicrobial activity results (Patel, Agravat, & Shaikh, 2011).
Electrochemical Synthesis
Amani and Nematollahi (2012) explored the electrochemical synthesis based on the oxidation of similar piperazine derivatives, providing insights into the mechanisms and potential applications of these synthesized compounds (Amani & Nematollahi, 2012).
Synthesis and Characterization of Novel Derivatives
Research has also been conducted on the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety by Bhat et al. (2018), demonstrating the potential of these compounds in various applications (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Anti-HIV Activity
Al-Masoudi et al. (2007) synthesized new piperazinyl-4-nitroimidazole derivatives and evaluated their in vitro anti-HIV activity, contributing to the search for new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Anticancer and Analgesic Agents
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents was explored by Abu‐Hashem et al. (2020), showing the compounds' inhibitory activity and potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Liquid Chromatography and Analytical Applications
A study by Wu et al. (1997) introduced a new sulfonate reagent for analytical derivatization in liquid chromatography, highlighting the versatility of piperazine derivatives in analytical chemistry (Wu, Shyu, Kou, Chen, Wu, & Wu, 1997).
Propiedades
IUPAC Name |
2-ethoxy-1-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3/c1-3-26-14-18(25)23-11-9-22(10-12-23)13-17-19-20-21-24(17)15-5-7-16(8-6-15)27-4-2/h5-8H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIGCPPQMMEHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

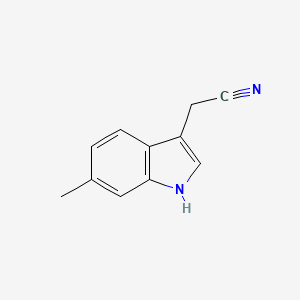
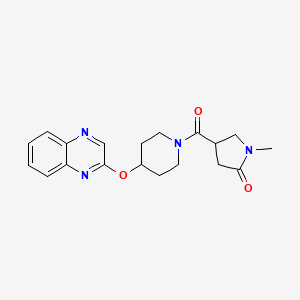

![2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2548528.png)
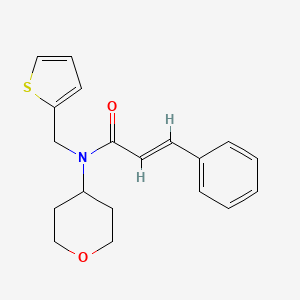

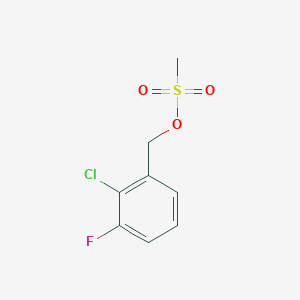
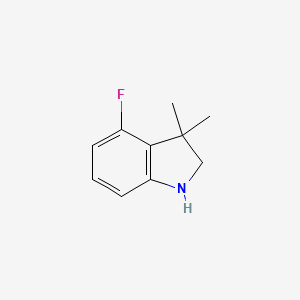
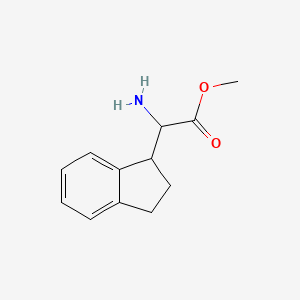
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2548539.png)
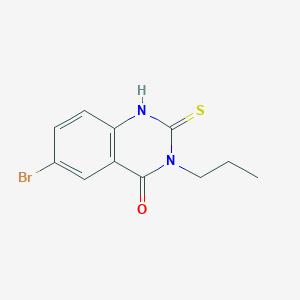
![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2548542.png)
